4-(1-METHOXY-2-(METHYLAMINO)ETHYL)BENZENE-1,2-DIOL
Overview
Description
4-(1-Methoxy-2-(methylamino)ethyl)benzene-1,2-diol is a chemical compound known for its structural similarity to catecholamines, such as adrenaline and noradrenaline. This compound is often studied for its potential pharmacological properties and its role as an impurity in epinephrine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methoxy-2-(methylamino)ethyl)benzene-1,2-diol typically involves the methylation of the corresponding catecholamine precursor. One common method includes the reaction of 4-(2-hydroxy-2-(methylamino)ethyl)benzene-1,2-diol with a methylating agent such as dimethyl sulfate or methyl iodide under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the catechol moiety, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the amino group, converting it to a primary amine.
Substitution: Nucleophilic substitution reactions can take place at the methoxy group, replacing it with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to replace the methoxy group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and reduced catechol derivatives.
Substitution: Various substituted catecholamines depending on the nucleophile used.
Scientific Research Applications
4-(1-Methoxy-2-(methylamino)ethyl)benzene-1,2-diol is primarily used in scientific research to study its pharmacological effects and its role as an impurity in epinephrine . It is also used as a reference standard in analytical chemistry to ensure the purity of pharmaceutical preparations . Additionally, its structural similarity to catecholamines makes it a valuable compound in the study of neurotransmitter function and receptor interactions .
Mechanism of Action
The mechanism of action of 4-(1-Methoxy-2-(methylamino)ethyl)benzene-1,2-diol is believed to involve interactions with adrenergic receptors, similar to other catecholamines. It may act as an agonist or antagonist at these receptors, influencing physiological responses such as vasoconstriction, heart rate, and neurotransmitter release . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Adrenaline (Epinephrine): A naturally occurring catecholamine with potent adrenergic activity.
Noradrenaline (Norepinephrine): Another endogenous catecholamine involved in the body’s fight-or-flight response.
Dopamine: A neurotransmitter with roles in reward and motor control.
Uniqueness
4-(1-Methoxy-2-(methylamino)ethyl)benzene-1,2-diol is unique due to its methoxy group, which distinguishes it from other catecholamines. This structural difference may influence its pharmacokinetics and receptor binding properties, making it a valuable compound for studying the effects of structural modifications on catecholamine activity .
Properties
IUPAC Name |
4-[1-methoxy-2-(methylamino)ethyl]benzene-1,2-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-11-6-10(14-2)7-3-4-8(12)9(13)5-7/h3-5,10-13H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBWYSFGJOBXNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50328600 | |
Record name | 4-[1-methoxy-2-(methylamino)ethyl]benzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50328600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2947-02-6 | |
Record name | 4-(1-Methoxy-2-(methylamino)ethyl)-1,2-benzenediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002947026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[1-methoxy-2-(methylamino)ethyl]benzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50328600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1-METHOXY-2-(METHYLAMINO)ETHYL)-1,2-BENZENEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZO418A31BP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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